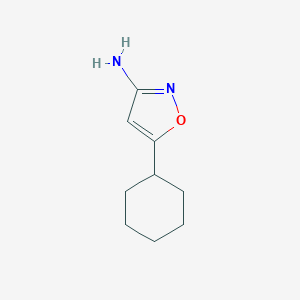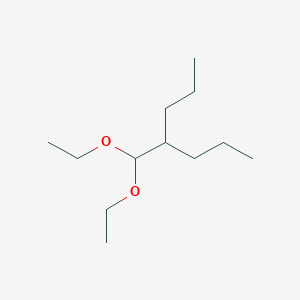
6-Ethyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with an ethyl group attached to the sixth position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with ethyl aldehyde under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-Aminobenzenethiol reacts with ethyl aldehyde in the presence of an acid catalyst.
Step 2: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazole derivatives
Aplicaciones Científicas De Investigación
6-Ethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Benzothiazole derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the production of dyes, pigments, and as a vulcanization accelerator in the rubber industry
Mecanismo De Acción
The mechanism of action of 6-Ethyl-1,3-benzothiazole varies depending on its application:
Antimicrobial Activity: The compound inhibits bacterial enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways and enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation
Comparación Con Compuestos Similares
Benzothiazole: The parent compound without the ethyl group.
2-Amino-6-methylbenzothiazole: A similar compound with a methyl group instead of an ethyl group.
6-Chloro-1,3-benzothiazole: A benzothiazole derivative with a chlorine atom at the sixth position.
Uniqueness of 6-Ethyl-1,3-benzothiazole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the sixth position can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
6-ethyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGBKJUMTILWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591601 |
Source


|
| Record name | 6-Ethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118220-72-7 |
Source


|
| Record name | 6-Ethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
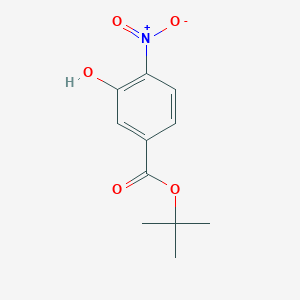

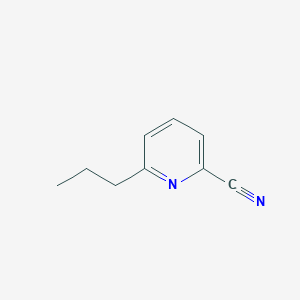
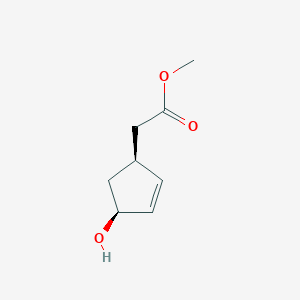

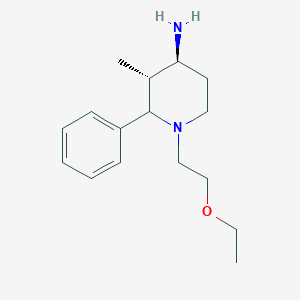
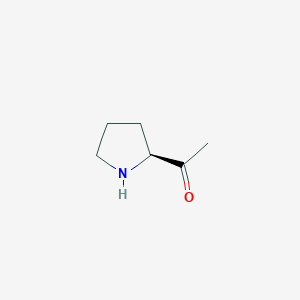
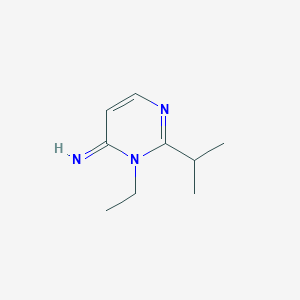
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
![[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol](/img/structure/B53207.png)
